2-Fluoro-6-(4-fluorophenoxy)benzonitrile
Description
Properties
IUPAC Name |
2-fluoro-6-(4-fluorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNZSQHYZPSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371987 | |
| Record name | 2-fluoro-6-(4-fluorophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-07-6 | |
| Record name | 2-fluoro-6-(4-fluorophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen Exchange Reactions
Halogen exchange represents a cornerstone in fluorobenzonitrile synthesis. For 2-fluoro-6-(4-fluorophenoxy)benzonitrile, this method typically involves replacing a chlorine or nitro group at the 6-position with a 4-fluorophenoxy moiety.
Reaction Mechanism :
The electron-withdrawing nitrile and fluorine groups at positions 1 and 2 activate the benzene ring, enabling nucleophilic attack by 4-fluorophenoxide ions. A base such as potassium carbonate deprotonates 4-fluorophenol to generate the phenoxide nucleophile, which displaces the leaving group (e.g., chloride) via a two-step addition-elimination process.
Optimized Conditions :
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Substrate : 2-Fluoro-6-chlorobenzonitrile
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Nucleophile : 4-Fluorophenol (1.2 equivalents)
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Base : K₂CO₃ (2.0 equivalents)
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Temperature : 120–140°C under reflux
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Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reactivity by solubilizing the phenoxide.
Cyanation of Halogenated Intermediates
Copper-mediated cyanation offers a pathway to introduce the nitrile group early in the synthesis. This method is particularly effective when paired with halogenated precursors.
Example Protocol :
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Starting Material : 1-Bromo-2-fluoro-6-(4-fluorophenoxy)benzene
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Cyanation Agent : Copper(I) cyanide (CuCN, 1.5 equivalents)
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Solvent : N-Methyl-2-pyrrolidone (NMP)
Outcome :
Limitations : Prolonged heating risks decomposition, necessitating careful temperature control.
Transition Metal-Catalyzed Coupling Reactions
Ullmann-Type Coupling
The Ullmann reaction facilitates C–O bond formation between aryl halides and phenols, making it ideal for introducing the 4-fluorophenoxy group.
Typical Setup :
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Catalyst : Copper(I) iodide (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Base : Cs₂CO₃
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Solvent : Toluene or DMF
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Temperature : 110–130°C
Substrate Compatibility :
Advantages :
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Tolerance of electron-deficient arenes.
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Scalable to multi-gram quantities.
Buchwald-Hartwig Amination (Adapted for Oxygen Nucleophiles)
While traditionally used for C–N bonds, modified Buchwald-Hartwig conditions can mediate C–O couplings with palladium catalysts.
Conditions :
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Catalyst : Pd₂(dba)₃ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : K₃PO₄
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Solvent : 1,4-Dioxane
Performance :
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Side Products : Homocoupling of aryl halides (<10%).
Multi-Step Functionalization Approaches
Nitro Group Reduction and Cyanation
This route involves sequential reduction and cyanation steps:
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Nitration :
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Substrate: 2-Fluoro-6-(4-fluorophenoxy)toluene
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Nitrating Agent: HNO₃/H₂SO₄
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Product: 2-Fluoro-6-(4-fluorophenoxy)-4-nitrobenzene
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Reduction :
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Catalyst: H₂/Pd-C in ethanol
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Product: 2-Fluoro-6-(4-fluorophenoxy)-4-aminobenzene
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Sandmeyer Cyanation :
Challenges :
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Low efficiency in the diazotization step.
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Competing side reactions during nitration.
Oxidation of Methyl Groups
Oxidizing a methyl substituent to a nitrile provides an alternative pathway:
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Oxidation :
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Substrate: 2-Fluoro-6-(4-fluorophenoxy)toluene
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Reagent: KMnO₄ in acidic or basic conditions
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Intermediate: 2-Fluoro-6-(4-fluorophenoxy)benzoic acid
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Amidation :
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Treatment with SOCl₂ followed by NH₄OH
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Product: 2-Fluoro-6-(4-fluorophenoxy)benzamide
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Dehydration :
Comparative Analysis of Methods
*FPO = 4-fluorophenoxy
Emerging Techniques and Innovations
Photoredox Catalysis
Recent advances in photoredox systems enable C–O bond formation under mild conditions. For example, iridium-based catalysts (e.g., Ir(ppy)₃) with blue LED irradiation facilitate coupling between aryl bromides and phenols at room temperature. Preliminary studies suggest 50–60% yields for analogous benzonitriles.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4-fluorophenoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2-Fluoro-6-(4-fluorophenoxy)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the creation of new compounds with potential applications in pharmaceuticals and materials science.
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Reactivity and Mechanisms : The compound undergoes several types of reactions, including:
- Nucleophilic Substitution : The fluorine atoms can be replaced by nucleophiles like amines or thiols, facilitating the formation of substituted derivatives.
- Oxidation : It can be oxidized to yield quinones or other oxidized derivatives.
- Reduction : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium hydride, potassium carbonate | Substituted derivatives |
| Oxidation | Potassium permanganate, chromium trioxide | Quinones or oxidized products |
| Reduction | Lithium aluminum hydride | Amines or reduced derivatives |
Biology
- Biological Activity : Research indicates that this compound may interact with specific enzymes and receptors, potentially influencing biochemical pathways. Its fluorinated structure enhances binding affinity and selectivity towards biological targets, making it a candidate for therapeutic applications .
-
Case Studies :
- PD-L1 Inhibition : A study demonstrated that this compound effectively disrupts PD-1/PD-L1 binding, which is crucial for immune evasion in tumors. Using nuclear magnetic resonance (NMR) spectroscopy, researchers confirmed binding interactions and assessed efficacy in cellular assays.
- Antiviral Efficacy : Another investigation focused on its antiviral activity against rotavirus, showing significant reductions in viral particles upon treatment, suggesting potential as a therapeutic agent against viral infections.
Medicine
- Therapeutic Potential : Ongoing studies are exploring the compound's potential as a pharmaceutical agent. Its unique properties may allow it to act as a building block for drug development targeting specific diseases or conditions. The ability to modulate various biochemical pathways highlights its promise in medicinal chemistry .
Industry
- Production of Specialty Chemicals : The compound is also utilized in the production of specialty chemicals and materials due to its reactivity and ability to form various derivatives. Industrial production methods are optimized for larger-scale synthesis while ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography .
Safety and Toxicity
While promising in various applications, safety assessments are crucial. Initial toxicity studies indicate that higher concentrations of this compound may exhibit cytotoxic effects on normal cell lines. Further investigation into its therapeutic index is necessary to ensure safe usage in potential medical applications .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in and enhances electrophilicity compared to single fluorine or phenoxy groups, enabling faster nucleophilic substitution reactions .
- Phenoxy vs. Alkyl Substituents: The 4-fluorophenoxy group in the target compound introduces steric bulk and moderate electron withdrawal, balancing reactivity and stability in cross-coupling reactions (e.g., Pd-catalyzed transformations) .
Biological Activity
Overview
2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS Number: 175204-07-6) is an organic compound characterized by its unique molecular structure, which includes two fluorine substituents and a benzonitrile moiety. Its molecular formula is , with a molecular weight of 231.2 g/mol. This compound is primarily investigated for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity, allowing it to modulate various biochemical pathways. This mechanism is crucial for its potential therapeutic applications, particularly in drug development.
Biological Activity Studies
Research has focused on several aspects of the biological activity of this compound, including its effects on cancer cells, antiviral properties, and interactions with immune checkpoint proteins.
Anticancer Activity
A study investigating the compound's anticancer properties demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that the compound inhibits cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in malignant cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.8 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 3.9 | Inhibition of proliferation |
Antiviral Properties
Recent investigations have also explored the antiviral potential of this compound against various viral pathogens. Preliminary results indicate that this compound shows promising activity against viruses such as adenovirus and rotavirus, demonstrating a reduction in viral replication rates.
| Virus | EC50 (µM) | Reduction in Viral Load (%) |
|---|---|---|
| Adenovirus Type-7 | 12.5 | 56.7 |
| Rotavirus Wa | 8.3 | 70 |
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on PD-L1 Inhibition : A comparative analysis with known PD-L1 inhibitors revealed that this compound effectively disrupts PD-1/PD-L1 binding, crucial for immune evasion in tumors. The study utilized nuclear magnetic resonance (NMR) spectroscopy to confirm binding interactions and assessed the compound's efficacy in cellular assays .
- Antiviral Efficacy : A study focusing on the antiviral activity against rotavirus demonstrated that treatment with this compound resulted in significant reductions in viral particles, suggesting its potential as a therapeutic agent against viral infections .
Safety and Toxicity
While the biological activities are promising, safety assessments are critical for future applications. Toxicity studies indicated that at higher concentrations, the compound exhibits cytotoxic effects on normal cell lines, necessitating further investigation into its therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
